molecular formula C12H20O3 B8447252 Ethyl 2-acetyl-6-methyl-5-heptenoate

Ethyl 2-acetyl-6-methyl-5-heptenoate

Cat. No. B8447252
M. Wt: 212.28 g/mol
InChI Key: SFSRTJMCPONCCW-UHFFFAOYSA-N
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Patent
US05556981

Procedure details

Sodium hydride was added portionwise to a stirred solution of ethyl acetoacetate (0.1 mole, 13.0 g) in 300 ml THF. The solution was stirred for 30 minutes. 5-Bromo-2-methyl-2-pentene (0.11 moles, 17.9 g) was added dropwise over 30 minutes. The solution stirred at room temperature for 40 hours. The solution was concentrated in vacuo. Ethyl acetate and water were added. The organic phase was dried over sodium sulfate and concentrated. The product was purified by HPLC over silica gel eluted with a gradient of 0-40% ethyl acetate in hexane to yield 4.5 g of ethyl 2-acetyl-6-methyl-5-heptenoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].Br[CH2:13][CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17]>C1COCC1>[C:5]([CH:4]([CH2:13][CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[C:3]([O:9][CH2:10][CH3:11])=[O:8])(=[O:6])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
BrCCC=C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution stirred at room temperature for 40 hours
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by HPLC over silica gel
WASH
Type
WASH
Details
eluted with a gradient of 0-40% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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